(4S,6S,7R,8S)-8-(Hydroxymethyl)-7,11-dimethoxy-5,12-dimethyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione
Overview
Description
Decarbamoylmethylmitomycin A is an impurity of Mitocycin B, an antitumor antibiotic used as an antineoplastic agent.
Scientific Research Applications
Photochemical Rearrangement
The compound has been studied for its potential in photochemical rearrangement processes. Knott and Mellor (1972) explored the photochemical rearrangement of similar bicyclo compounds, providing insights into mechanistic aspects of these rearrangements, which could be relevant to understanding the behavior of the specified compound under photochemical conditions Knott & Mellor, 1972.
Formation of Oxygen-Bridged Heterocycles
The formation of oxygen-bridged heterocycles using compounds with structures analogous to the specified compound has been investigated. Svetlik, Tureček, and Hanuš (1988) studied the condensation of related compounds under the conditions of the Hantzsch synthesis, leading to the formation of various heterocycles Svetlik, Tureček, & Hanuš, 1988.
Schiff Base Derivatives
The compound's relevance in the formation of Schiff base derivatives has been explored. Nathan and Silver (1997) reported on a hydrated Schiff base derivative of a similar compound, contributing to the understanding of keto-amine tautomerism and crystallographic properties Nathan & Silver, 1997.
Synthesis of Cage Compounds
Research into the synthesis of cage compounds using structurally similar compounds has been conducted. Chou and Jong-Hsin Chiou (1986) detailed the synthesis of a complex cage compound from a tetracyclo precursor, highlighting the potential of these compounds in constructing intricate molecular architectures Chou & Jong-Hsin Chiou, 1986.
Intramolecular Diels-Alder Cycloadditions
The compound's role in intramolecular Diels-Alder cycloadditions has been a subject of study. Zezula, Hudlický, and Ghiviriga (2001) investigated cycloadditions involving similar compounds, demonstrating their utility in organic synthesis and potential applications in alkaloid synthesis Zezula, Hudlický, & Ghiviriga, 2001.
Synthesis of Novel Hydroxyquinones
The synthesis of novel hydroxyquinones using related compounds has been researched. Fariña, Paredes, and Stefani (1986) explored Diels-Alder reactions with naphthoquinone derivatives, leading to novel transcycloaddition reactions Fariña, Paredes, & Stefani, 1986.
Ring Contractions of Fused Cyclopropanes
Research on ring contractions of fused cyclopropanes, which could relate to the compound , has been conducted by Ashe (1969), enhancing the understanding of the synthesis of strained bicyclic hydrocarbons Ashe, 1969.
Synthesis of Bimanes
Kosower et al. (1990) investigated the synthesis of bimanes, which are related to the specified compound, exploring the dynamic properties of zero-bridged bimanes and their conversion processes Kosower et al., 1990.
Reactions with Hydrazines
Mellor, Pathirana, and Stibbard (1983) studied the reactions of similar bicyclic compounds with hydrazines, leading to the formation of tetra-azatetracyclo compounds, demonstrating the reactivity and potential applications in synthetic chemistry Mellor, Pathirana, & Stibbard, 1983.
Mechanism of Action
Safety and Hazards
Mitomycin C is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is fatal if swallowed, in contact with skin, or if inhaled . It is also suspected of causing cancer . Therefore, it is recommended to obtain special instructions before use and not to handle until all safety precautions have been read and understood .
Properties
IUPAC Name |
(4S,6S,7R,8S)-8-(hydroxymethyl)-7,11-dimethoxy-5,12-dimethyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-7-12(20)11-10(13(21)14(7)22-3)8(6-19)16(23-4)15-9(17(15)2)5-18(11)16/h8-9,15,19H,5-6H2,1-4H3/t8-,9+,15+,16-,17?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZWYXWRDFDZPE-MYKCTVALSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2CO)OC)N4C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2CO)OC)N4C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.